1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6OS/c20-15-7-5-14(6-8-15)11-26-18-17(23-24-26)19(22-13-21-18)28-12-16(27)25-9-3-1-2-4-10-25/h5-8,13H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFXJPVSNPWTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Effects on Triazolopyrimidine Derivatives
- Electronic and Steric Effects: The 4-fluorobenzyl group in the target compound provides a balance between electronegativity (due to fluorine) and moderate steric hindrance, contrasting with the bulky tert-butyl group in RG7774, which improves metabolic stability but may reduce solubility .
Heterocyclic Ring Modifications
Table 2: Impact of Ring Size and Flexibility
- However, six-membered rings like piperazine may improve aqueous solubility due to their nitrogen content .
Linker Group Comparisons
Table 3: Thioether vs. Alternative Linkers
- Thioether vs. Hydroxyl-Containing Linkers :
While the target compound’s thioether linker improves membrane permeability, analogs like 16m and 7u incorporate hydroxyl groups that enhance solubility and reduce metabolic instability .
Research Findings and Pharmacological Implications
- Binding Affinity :
The 4-fluorobenzyl group may enhance interactions with hydrophobic pockets in enzyme active sites, as seen in related triazolopyrimidines targeting EZH2 . Piperazine-linked analogs (e.g., TP-5) demonstrate higher solubility, suggesting trade-offs between lipophilicity and bioavailability . - Synthetic Challenges :
Azepane-containing derivatives require specialized synthetic routes compared to piperazine analogs, which are more straightforward to functionalize . - Therapeutic Potential: The target compound’s balance of flexibility and electronegativity positions it as a candidate for dual EZH2/HDAC inhibition, a mechanism explored in structurally related compounds .
Q & A
Q. What are the critical synthetic challenges in preparing 1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone, and how can they be mitigated?
The synthesis involves multi-step reactions requiring precise control of:
- Thioether bond formation : Use of thiourea derivatives under anhydrous conditions to avoid hydrolysis .
- Triazole-pyrimidine core assembly : Catalytic coupling (e.g., CuI or Pd/C) for regioselective cyclization .
- Fluorobenzyl substitution : Optimizing reaction time and temperature (e.g., 60–80°C in DMF) to prevent dehalogenation .
Mitigation : Monitor intermediates via TLC and purify via column chromatography to remove side products (e.g., des-fluoro derivatives) .
Q. How can the solubility and stability of this compound be experimentally characterized for in vitro assays?
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C, quantified via UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies under light (ICH Q1B), heat (40–60°C), and varying pH (2–9) for 72 hours, analyzed via HPLC .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- NMR : 1H/13C NMR for verifying azepane, fluorobenzyl, and thioether moieties (e.g., δ 2.8–3.2 ppm for azepane protons) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability across cancer cell lines)?
- Experimental design : Standardize assays (e.g., MTT vs. ATP-lite) and cell culture conditions (e.g., hypoxia vs. normoxia) .
- Data normalization : Use internal controls (e.g., cisplatin) and account for batch effects via ANOVA .
- Mechanistic follow-up : Perform target engagement assays (e.g., thermal shift for kinase binding) to validate on-target effects .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (predicted via ChemAxon) while retaining activity .
- Metabolic stability : Test hepatic microsomal half-life (human/rat) and identify CYP450-mediated metabolites via LC-MS/MS .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
Q. How does the fluorobenzyl substituent influence binding affinity to putative targets (e.g., kinases or GPCRs)?
- SAR studies : Compare with analogs (e.g., 4-chloro or 4-methoxy benzyl) in enzyme inhibition assays .
- Computational modeling : Perform docking (AutoDock Vina) and MD simulations to assess fluorine’s role in π-π stacking or H-bonding .
- Crystallography : Co-crystallize with target proteins (e.g., EGFR) to map fluorine interactions .
Q. What are the key limitations in extrapolating in vitro antitumor activity to in vivo models?
- Bioavailability : Measure plasma concentrations post-IV/oral dosing in rodents to assess absorption .
- Toxicity : Screen for off-target effects (hERG inhibition, Ames test) and organ-specific toxicity in zebrafish models .
- Tumor heterogeneity : Use patient-derived xenografts (PDX) to mimic human cancer diversity .
Methodological Guidance
Q. How to design a robust SAR study for this compound?
- Core modifications : Synthesize analogs with pyrazole or pyridine replacing triazole .
- Substituent variations : Test methyl, methoxy, and halogens at the benzyl position .
- Activity mapping : Cluster bioactivity data (e.g., PCA) to identify critical structural motifs .
Q. How to address low yields in the final coupling step?
- Catalyst screening : Test Pd(OAc)2, XPhos, or Buchwald-Hartwig conditions .
- Solvent optimization : Replace DMF with DMA or NMP to enhance solubility .
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hours) and improve purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
